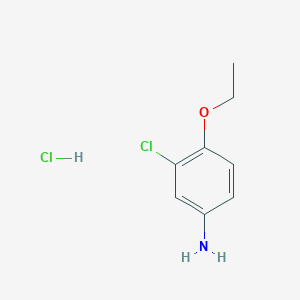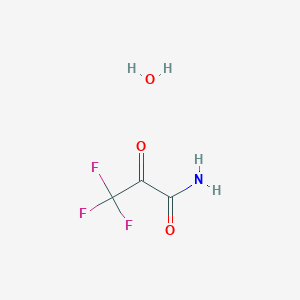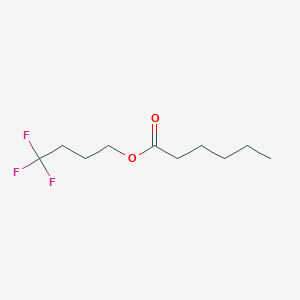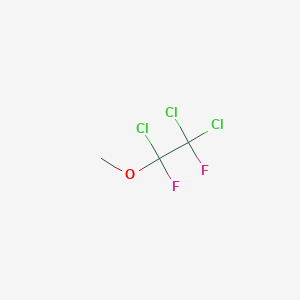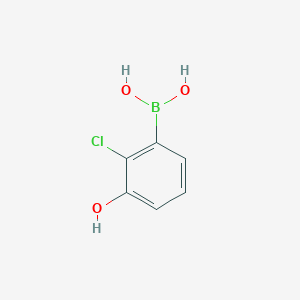
(2-Chloro-3-hydroxyphenyl)boronic acid
Descripción general
Descripción
“(2-Chloro-3-hydroxyphenyl)boronic acid” is a boronic acid derivative. Boronic acids are known for their mild Lewis acidity and stability, making them important in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of boronic acids often involves the use of organometallic compounds. For instance, one common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Chemical Reactions Analysis
Boronic acids, including “(2-Chloro-3-hydroxyphenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Another reaction involving boronic acids is the protodeboronation of pinacol boronic esters .Aplicaciones Científicas De Investigación
Fluorescence Quenching and Stern-Volmer Equation Deviation
Research on boronic acid derivatives, including 5-chloro-2-methoxyphenyl boronic acid (a related compound), has explored their fluorescence quenching properties in alcohol environments, emphasizing the role of hydrogen bonding and conformer existence in fluorescence intensity variations. This insight is pivotal for applications in chemical sensing and molecular interactions studies (Geethanjali et al., 2015).
Boronic Acids in Holographic Analysis and L-lactate Detection
Boronic acids have been utilized as receptors in holographic sensors for detecting L-lactate, demonstrating their potential in creating responsive materials for biomedical applications, such as monitoring metabolic states (Sartain et al., 2008).
Novel Absorption Materials for Boronic Acid Recovery
In addressing environmental and resource recovery challenges, a novel magnetic material with boronate affinity was developed for the efficient adsorption and recovery of boronic acids, showcasing an innovative approach to pollution treatment and resource utilization (Zhang et al., 2021).
Catalytic Applications and Organic Synthesis
Boronic acids, including analogs of (2-Chloro-3-hydroxyphenyl)boronic acid, have found extensive applications in catalysis, demonstrating their versatility in organic synthesis. Their role in highly enantioselective reactions and the synthesis of complex molecules highlights their importance in the development of new pharmaceuticals and materials (Hashimoto et al., 2015).
Boronic Acid in Fluorescent Chemosensors
The interaction between boronic acids and cis-diols forms the basis for the design of fluorescent chemosensors. These sensors have applications in detecting carbohydrates, bioactive substances, and environmental pollutants, illustrating the broad utility of boronic acids in analytical chemistry and environmental monitoring (Huang et al., 2012).
Safety And Hazards
Direcciones Futuras
Boronic acids are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications. They are also used in biochemical tools for various purposes, including interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Propiedades
IUPAC Name |
(2-chloro-3-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXYVKGHSCGXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668957 | |
| Record name | (2-Chloro-3-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-3-hydroxyphenyl)boronic acid | |
CAS RN |
854778-29-3 | |
| Record name | (2-Chloro-3-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




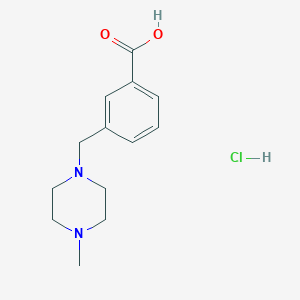
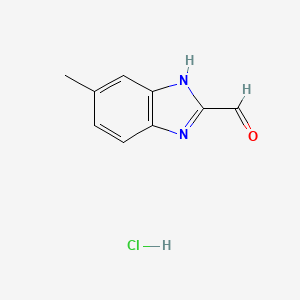
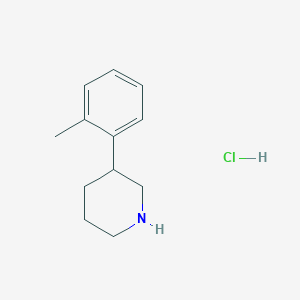
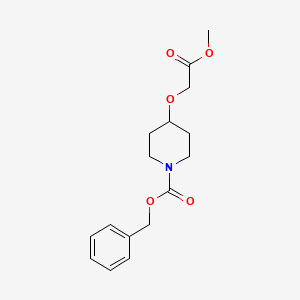
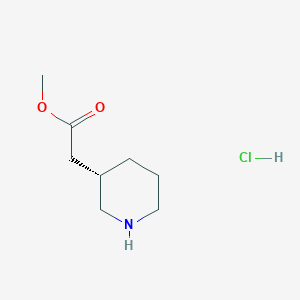
![2-[(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B1419479.png)
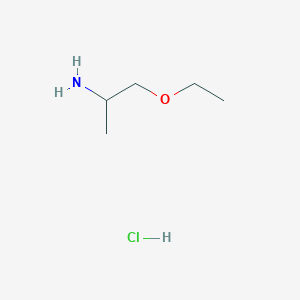
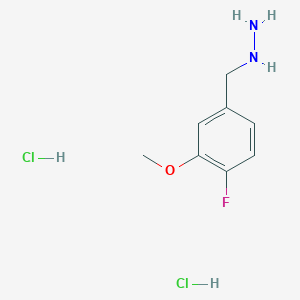
![{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1419483.png)
